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molecular formula C26H25N3O9S B8317121 1-[(methanesulfonyloxy)methyl]-5-nitro-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indole

1-[(methanesulfonyloxy)methyl]-5-nitro-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indole

Cat. No. B8317121
M. Wt: 555.6 g/mol
InChI Key: OFYWATWIUCJIGO-UHFFFAOYSA-N
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Patent
US06130237

Procedure details

A solution of 14o (162 mg, 0.29 mmol) in THF (15 mL) was hydrogenated over PtO2 at 55 psi for 2 h. After removal of the catalyst, the solution was concentrated to a small volume under reduced pressure below 25° C. and diluted with iPr2O to give a crude product. This was purified by precipitation from an EtOAc solution with petroleum ether at 20° C. to give 5-amino-1-[(methanesulfonyloxy)methyl]-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indole (15o) (116 mg, 76%) as an unstable solid, mp >260° C. 1H NMR [(CD3)2SO] δ 11.41 (d, J=1.6 Hz, 1 H, NH), 8.08 (d, J=8.5 Hz, 1 H, H-6), 7.76 (d, J=8.3 Hz, 1 H, H-9), 7.67 (s, 1 H, H-4), 7.49 (t, J=7.6 Hz, 1 H, H-8), 7.30 (t, J=7.6 Hz, 1 H, H-7), 7.04 (d, J=2.0 Hz, 1 H, H-3'), 6.96 (s, 1 H, H-4'), 6.15 (v br s, 2 H, NH2), 4.66 (dd, J=10.9, 8.5 Hz, 1 H, H-2), 4.47 (dd, J=9.9, 3.4 Hz, 1 H, H-2), 4.41 (d, J=10.9 Hz, 1 , CHHO), 4.17 (t, J=9.2 Hz, 1 H, CHHO), 4.13-4.04 (m, 1 H, H-1), 3.94 (s, 3 H, OCH3), 3.82 (s, 3 H, OCH3), 3.80 (s, 3 H, OCH3), 3.07 (s, 3 H, SO2CH3). Anal. Calculated for C26H27N3O7S: C, 59.4; H, 5.2; N, 8.0. Found: C, 59.3; H, 5.4; N, 8.1%.
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][CH2:6][CH:7]1[C:15]2[C:14]3[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=3[C:12]([N+:20]([O-])=O)=[CH:11][C:10]=2[N:9]([C:23]([C:25]2[NH:26][C:27]3[C:32]([CH:33]=2)=[CH:31][C:30]([O:34][CH3:35])=[C:29]([O:36][CH3:37])[C:28]=3[O:38][CH3:39])=[O:24])[CH2:8]1)(=[O:4])=[O:3]>C1COCC1.O=[Pt]=O>[NH2:20][C:12]1[C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[C:15]2[CH:7]([CH2:6][O:5][S:2]([CH3:1])(=[O:3])=[O:4])[CH2:8][N:9]([C:23]([C:25]3[NH:26][C:27]4[C:32]([CH:33]=3)=[CH:31][C:30]([O:34][CH3:35])=[C:29]([O:36][CH3:37])[C:28]=4[O:38][CH3:39])=[O:24])[C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
162 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1CN(C=2C=C(C3=C(C12)C=CC=C3)[N+](=O)[O-])C(=O)C=3NC1=C(C(=C(C=C1C3)OC)OC)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a small volume under reduced pressure below 25° C.
ADDITION
Type
ADDITION
Details
diluted with iPr2O
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
This was purified by precipitation from an EtOAc solution with petroleum ether at 20° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(C=3C(CN(C3C1)C(=O)C=1NC3=C(C(=C(C=C3C1)OC)OC)OC)COS(=O)(=O)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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